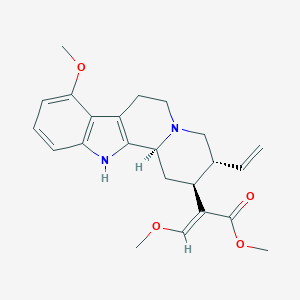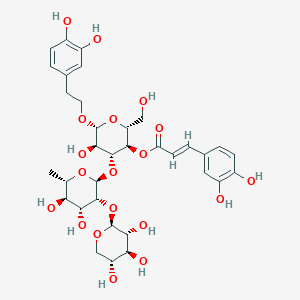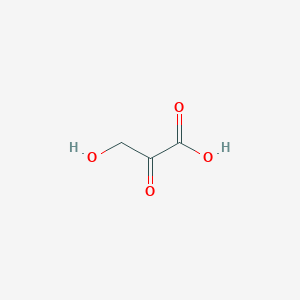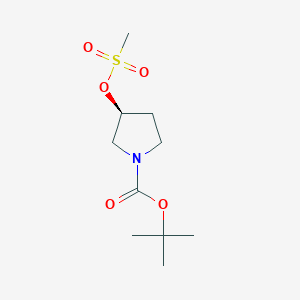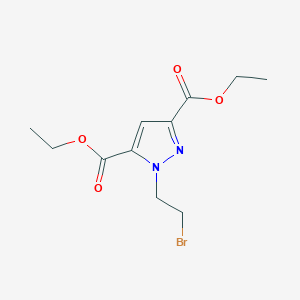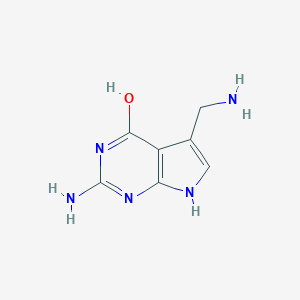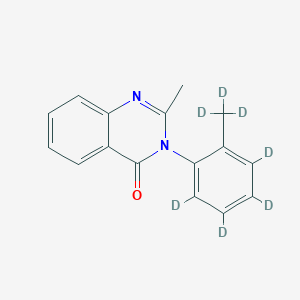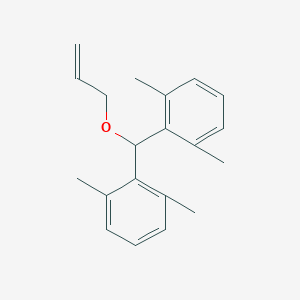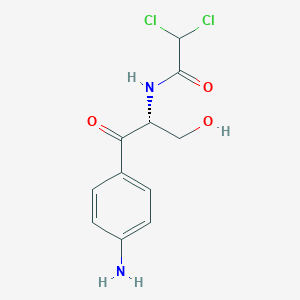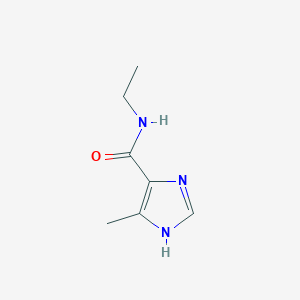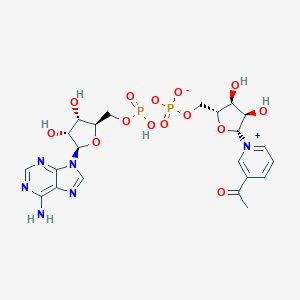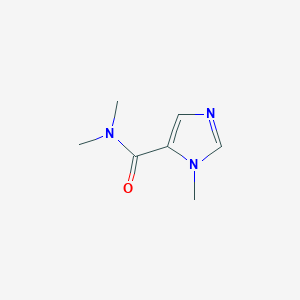
N,N,1-Trimethyl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-1H-imidazole-5-carboxamide, also known as TIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TIC is a heterocyclic organic compound that contains an imidazole ring with a carboxamide group attached to it.
Mécanisme D'action
The mechanism of action of N,N,1-Trimethyl-1H-imidazole-5-carboxamide depends on its application. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. N,N,1-Trimethyl-1H-imidazole-5-carboxamide also inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell cycle progression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide binds to the active site of proteins and inhibits their activity by blocking substrate binding or inducing conformational changes in the protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can also act as a fluorescent probe by binding to metal ions and emitting fluorescence upon excitation.
Effets Biochimiques Et Physiologiques
N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have both biochemical and physiological effects. In cancer cells, N,N,1-Trimethyl-1H-imidazole-5-carboxamide induces apoptosis and suppresses cell proliferation, which can lead to tumor regression. In neurodegenerative diseases, N,N,1-Trimethyl-1H-imidazole-5-carboxamide improves cognitive function by increasing the concentration of acetylcholine in the brain. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to study protein-ligand interactions and enzyme kinetics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide in lab experiments is its high purity and stability. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized in high yields and purity, which makes it a reliable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using N,N,1-Trimethyl-1H-imidazole-5-carboxamide is its potential toxicity. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N,N,1-Trimethyl-1H-imidazole-5-carboxamide research. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be further investigated for its potential as an anticancer agent and neuroprotective agent. In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to study the structure and function of proteins involved in disease pathways. In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide could be used to synthesize MOFs with unique properties for gas storage, catalysis, and drug delivery. Overall, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has the potential to be a valuable tool in various fields of research.
Méthodes De Synthèse
N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of imidazole with trimethylamine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain pure N,N,1-Trimethyl-1H-imidazole-5-carboxamide. This method has been optimized to produce N,N,1-Trimethyl-1H-imidazole-5-carboxamide in high yields and purity.
Applications De Recherche Scientifique
N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been investigated for its anticancer properties. Studies have shown that N,N,1-Trimethyl-1H-imidazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a probe to study protein-ligand interactions. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can bind to the active site of proteins and inhibit their activity, making it a useful tool for studying enzyme kinetics and protein structure. N,N,1-Trimethyl-1H-imidazole-5-carboxamide has also been used as a fluorescent probe for detecting metal ions in biological samples.
In materials science, N,N,1-Trimethyl-1H-imidazole-5-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. N,N,1-Trimethyl-1H-imidazole-5-carboxamide can be used to synthesize MOFs with unique properties, such as high surface area and tunable pore size.
Propriétés
Numéro CAS |
126535-11-3 |
|---|---|
Nom du produit |
N,N,1-Trimethyl-1H-imidazole-5-carboxamide |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N,N,3-trimethylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-5-10(6)3/h4-5H,1-3H3 |
Clé InChI |
XWKYSRTVXGVPHE-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C(=O)N(C)C |
SMILES canonique |
CN1C=NC=C1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



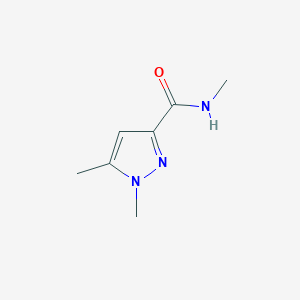
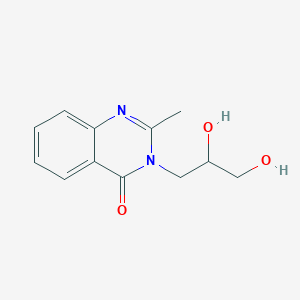
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
